molecular formula C18H12Cl3O4P B15343548 Tris(4-chlorophenyl) phosphate CAS No. 3871-31-6

Tris(4-chlorophenyl) phosphate

Cat. No.: B15343548
CAS No.: 3871-31-6
M. Wt: 429.6 g/mol
InChI Key: DFQHFXCKNSCDFW-UHFFFAOYSA-N
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Description

Tris(4-chlorophenyl) phosphate is a useful research compound. Its molecular formula is C18H12Cl3O4P and its molecular weight is 429.6 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3871-31-6

Molecular Formula

C18H12Cl3O4P

Molecular Weight

429.6 g/mol

IUPAC Name

tris(4-chlorophenyl) phosphate

InChI

InChI=1S/C18H12Cl3O4P/c19-13-1-7-16(8-2-13)23-26(22,24-17-9-3-14(20)4-10-17)25-18-11-5-15(21)6-12-18/h1-12H

InChI Key

DFQHFXCKNSCDFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OP(=O)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Contextualization Within Organophosphorus Chemistry and Flame Retardant Research

Tris(4-chlorophenyl) phosphate (B84403), a symmetric phosphate ester derived from para-chlorophenol and phosphoric acid, is a notable member of the organophosphorus compounds class. iucr.orgnih.gov These compounds are characterized by a central phosphorus atom and are a cornerstone of many biological and industrial processes. nih.gov Within this broad chemical family, Tris(4-chlorophenyl) phosphate is primarily recognized for its application as a flame retardant. ontosight.ai Its effectiveness stems from the ability to release phosphorus-based radicals, which aid in extinguishing flames, a property that has led to its incorporation in a variety of materials, including textiles, electronics, and furniture. ontosight.ai

The study of pentacoordinate phosphorus compounds, such as the transition states involved in the reactions of phosphate esters, has been a field of intense research for decades. nih.goviucr.org This interest is largely due to their importance as assumed transition states in numerous biological systems, particularly in the metabolic pathways involving the formation and decomposition of phosphoric acid derivatives. nih.goviucr.org

Evolution of Research Interests in Chlorinated Organophosphorus Compounds

The use of organophosphate flame retardants (OPFRs) saw a significant rise following the phasing out of brominated flame retardants (BFRs) in the 1970s and 1980s due to regulatory restrictions on their production and use. nih.gov This shift propelled OPFRs into the mainstream, with production increasing substantially. nih.gov Consequently, the presence of these compounds, including chlorinated organophosphates, in various environmental matrices became a subject of growing concern and academic inquiry. nih.govresearchgate.net

Initially, research focused on the efficacy and application of these compounds as flame retardants and plasticizers. ontosight.ainih.gov However, as their persistence and potential for bioaccumulation became evident, the research focus expanded to include their environmental fate, distribution, and biological effects. ontosight.ainih.gov Studies have detected various OPFRs in environmental samples, leading to their classification as emerging contaminants. nih.gov This has prompted extensive research into their absorption, metabolism, and potential for bioaccumulation in both animals and humans. nih.gov More recent research has delved into the specific impacts of chlorinated OPFRs on biological systems, including their potential to act as endocrine disruptors and their association with adverse health effects. ontosight.ainih.gov

Rationale for Comprehensive Academic Inquiry into Tris 4 Chlorophenyl Phosphate

The rationale for a detailed academic investigation into Tris(4-chlorophenyl) phosphate (B84403) is multifaceted. Its widespread use as a flame retardant and plasticizer has led to its detection in various environmental compartments, including water and soil. ontosight.ai This ubiquity necessitates a thorough understanding of its environmental behavior and potential impacts.

Furthermore, the structural characteristics of Tris(4-chlorophenyl) phosphate, with its three chlorinated phenyl groups attached to a central phosphate, make it a subject of interest in coordination chemistry and organic synthesis. cymitquimica.com The chlorinated phenyl groups influence its electronic properties, making it a useful reagent in the development of new catalytic processes. cymitquimica.com

Recent crystallographic studies have provided detailed insights into the molecular structure of this compound, revealing the orientation of its aromatic moieties and the nature of intermolecular interactions. iucr.orgnih.govnih.gov This fundamental knowledge is crucial for understanding its chemical reactivity and biological interactions. The compound's role as a potential hydrolysis by-product in the synthesis of other complex organophosphorus compounds further underscores the need for its comprehensive study. nih.goviucr.org

Overview of Major Academic Research Trajectories for Tris 4 Chlorophenyl Phosphate

Established Reaction Pathways for Organophosphate Ester Synthesis

The traditional synthesis of triaryl phosphates, including this compound, is rooted in fundamental phosphorylation chemistry, primarily involving the reaction of a phosphorus oxyhalide with a corresponding phenol (B47542).

Phosphorylation of Halogenated Phenolic Precursors

The most conventional and widely documented method for synthesizing this compound involves the direct phosphorylation of 4-chlorophenol (B41353). This reaction is typically achieved using a phosphorus oxyhalide, most commonly phosphoryl chloride (POCl₃). In this process, three equivalents of 4-chlorophenol react with one equivalent of phosphoryl chloride. The reaction proceeds via a nucleophilic attack by the hydroxyl group of the phenol on the phosphorus atom, leading to the sequential displacement of the chloride atoms. The stoichiometry of this reaction is crucial for driving the synthesis towards the desired trisubstituted ester.

Reaction Scheme: 3 Cl-C₆H₄-OH + POCl₃ → (Cl-C₆H₄O)₃PO + 3 HCl

Interestingly, this compound has also been identified as a hydrolysis by-product during the synthesis of other phosphorus compounds. For instance, in the preparation of the symmetric para-chlorophenoxyphosphorane from phosphorus pentachloride (PCl₅) and para-chlorophenol, the title compound can form accidentally through the hydrolysis of an intermediate. nih.goviucr.orgresearchgate.net This observation underscores the thermodynamic stability of the phosphate ester linkage.

Detailed structural analysis of the resulting this compound molecule, C₁₈H₁₂Cl₃O₄P, confirms its identity as the symmetric phosphate ester derived from three units of para-chlorophenol and phosphoric acid. nih.goviucr.orgresearchgate.net

Catalyst Systems in Phosphorylation Reactions

While the direct reaction between 4-chlorophenol and phosphoryl chloride can proceed without a catalyst, particularly at elevated temperatures, various catalytic systems are employed to enhance reaction rates, improve yields, and allow for milder reaction conditions. The catalysts function by activating either the phenolic precursor or the phosphorylating agent.

Common catalysts for this type of esterification include:

Lewis Acids: Metal halides such as aluminum chloride (AlCl₃) or magnesium chloride (MgCl₂) can be used to catalyze the phosphorylation of phenols. They function by coordinating to the phosphoryl chloride, making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by the phenol.

Tertiary Amines: Bases like pyridine (B92270) or triethylamine (B128534) are frequently used as catalysts and acid scavengers. They react with the hydrogen chloride (HCl) gas produced during the reaction, shifting the equilibrium towards the products. They can also act as nucleophilic catalysts by forming a more reactive phosphorylpyridinium intermediate.

Phosphorous Acid: In some esterification processes involving phenols and carboxylic acids, phosphorous acid has been employed as a catalyst, yielding products of high purity. google.com

The selection of a catalyst system is critical and depends on the specific substrates and desired reaction conditions. The goal is to maximize the formation of the triester while minimizing side reactions.

The table below summarizes typical reaction parameters for the established synthesis of this compound.

ParameterDetails
Phosphorylating Agent Phosphoryl chloride (POCl₃)
Phenolic Precursor 4-chlorophenol
Stoichiometry ~3:1 molar ratio of 4-chlorophenol to POCl₃
Catalyst (optional) Lewis acids (e.g., AlCl₃), Tertiary amines (e.g., Pyridine)
Solvent (optional) Aprotic solvents such as toluene (B28343) or dichloromethane (B109758)
Temperature Varies; can be performed from room temperature to reflux
By-product Hydrogen chloride (HCl)

Novel Synthetic Approaches for this compound and its Derivatives

In response to the growing demand for more efficient, safer, and environmentally benign chemical processes, research has been directed toward developing novel synthetic methodologies for organophosphorus compounds.

Development of Green Chemistry Syntheses

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this involves exploring alternatives to hazardous reagents like POCl₃ and minimizing waste.

Key areas of development include:

Solvent-Free Reactions: Performing the synthesis under solvent-free conditions reduces waste and simplifies product purification. For related phosphorus compounds, solvent-free Heck reactions have been successfully demonstrated using catalysts like Tris(4-chlorophenyl)phosphine (B71986). lookchem.comsigmaaldrich.com

Alternative Phosphorylating Agents: Research into less hazardous or solid-supported phosphorylating agents can mitigate the risks associated with volatile and corrosive chemicals.

Catalytic Approaches: The use of highly efficient and recyclable catalysts, such as solid acid catalysts or enzyme-based systems, aligns with green chemistry principles. Zeolite Y, for example, has been studied as a stable and reusable solid acid catalyst for the synthesis of related bisphenols. mdpi.com

Stereoselective Synthesis Strategies for Related Chiral Analogues

While this compound is an achiral molecule, the broader class of organophosphate esters includes many compounds with a stereogenic phosphorus atom (P-chiral). The synthesis of such chiral analogues is of significant interest, particularly for applications in asymmetric catalysis and as probes for biological systems. nih.gov

Strategies for achieving stereoselectivity in the synthesis of related P-chiral organophosphates include:

Asymmetric Desymmetrization: This approach involves the desymmetrization of symmetrical, achiral organophosphorus compounds using a chiral catalyst or reagent to produce a P-stereogenic molecule. nih.gov

Kinetic Resolution: A racemic mixture of a P-chiral intermediate can be resolved by reacting it with a chiral catalyst or enzyme that selectively transforms one enantiomer, allowing the other to be isolated. nih.gov For instance, certain phosphotriesterase enzymes exhibit stereoselectivity in the hydrolysis of chiral organophosphate esters. acs.org

Use of Chiral Auxiliaries: An enantiomerically pure auxiliary can be attached to the phosphorus center to direct the subsequent addition of substituent groups. The auxiliary is removed at a later stage. ethz.ch

Stec Reaction: This method involves the reaction of dialkyl (aryl) phosphoramidate (B1195095) anions with carbonyl electrophiles and is a powerful tool for the stereospecific synthesis of P-chiral biophosphates and their analogues. researchgate.net

These advanced methods provide access to enantiomerically enriched organophosphorus compounds that are structurally related to this compound but possess defined three-dimensional structures.

Flow Chemistry Applications in Phosphorus Compound Synthesis

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing. nih.govelveflow.com These benefits are particularly relevant for organophosphate synthesis.

FeatureBatch SynthesisFlow Chemistry Synthesis
Heat Transfer Often inefficient, leading to hotspots and side reactions.Highly efficient due to high surface-area-to-volume ratio. researchgate.net
Mass Transfer Mixing can be slow and non-uniform.Rapid and efficient mixing.
Safety Handling large quantities of hazardous reagents (e.g., POCl₃) poses significant risks.Small reactor volumes minimize the amount of hazardous material present at any given time.
Scalability Scaling up can be complex and non-linear.Scalability is achieved by running the system for longer periods ("scaling out"). researchgate.net
Process Control Difficult to precisely control temperature, pressure, and reaction time.Precise control over all reaction parameters. elveflow.com
Multi-step Reactions Requires isolation and purification of intermediates.Allows for "telescoped" or multi-step sequences without intermediate isolation. mdpi.com

In the context of this compound, a flow process could involve pumping streams of 4-chlorophenol and phosphoryl chloride (potentially with a catalyst) through a heated reactor coil. The continuous output could then be passed through an in-line purification module. This approach not only enhances safety and control but also allows for process automation and high-throughput optimization. elveflow.comvapourtec.com

Mechanistic Elucidation of Formation Reactions

The formation of triaryl phosphates such as this compound typically involves the reaction of a phenol with a suitable phosphorylating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The reaction with PCl₅ is reported to yield triphenyl phosphate as the major product when reacting with phenol, indicating the favorability of forming the phosphate ester. quora.com A common laboratory and industrial synthesis route involves the stepwise substitution of the chlorine atoms on a phosphorus center with the corresponding phenoxide.

3 (4-ClC₆H₄OH) + POCl₃ → (4-ClC₆H₄O)₃PO + 3 HCl

The reaction proceeds through mono- and di-substituted intermediates, which can be challenging to isolate but are crucial for understanding the reaction mechanism.

While specific kinetic and thermodynamic parameters for the synthesis of this compound are not extensively detailed in publicly available literature, the principles of such studies are well-established for chemical reactions, including phosphorylation and phosphate binding processes. nih.govnih.gov A thorough investigation would involve determining the reaction rate's dependence on reactant concentrations, temperature, and catalyst presence to establish the rate law and activation energy.

Thermodynamic analysis provides insight into the spontaneity and energy changes of the synthesis. nih.gov Key parameters that would be investigated are outlined in the table below.

ParameterSymbolSignificance for Synthesis
Activation Energy EₐThe minimum energy required to initiate the reaction. A lower Eₐ, often achieved with a catalyst, implies a faster reaction rate.
Gibbs Free Energy ΔG°Determines the spontaneity of the reaction. A negative value indicates a spontaneous process under standard conditions. nih.gov
Enthalpy Change ΔH°Indicates whether the reaction is exothermic (releases heat, negative value) or endothermic (absorbs heat, positive value). nih.gov
Entropy Change ΔS°Represents the change in disorder of the system. A positive value indicates an increase in randomness. nih.gov

Kinetic models, such as the pseudo-first-order or pseudo-second-order models, would be applied to experimental data to elucidate the reaction mechanism. nih.govnih.gov For instance, a pseudo-second-order model often suggests that the rate-limiting step is chemisorption involving valence forces. nih.gov Such studies are crucial for optimizing reaction conditions (e.g., temperature, reaction time, catalyst choice) to maximize the yield and purity of this compound in an industrial setting.

The synthesis of this compound from 4-chlorophenol and a phosphorylating agent like POCl₃ proceeds through two primary intermediates: (4-chlorophenyl) dichlorophosphate (B8581778) and bis(4-chlorophenyl) chlorophosphate. The identification and characterization of these transient species are vital for understanding the reaction pathway and controlling the final product distribution.

Spectroscopic techniques are indispensable for this purpose. cwejournal.orgresearchgate.net

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is arguably the most powerful tool for this context. The phosphorus nucleus is highly sensitive to its electronic environment, and each species in the reaction mixture (POCl₃, intermediates, and the final product) exhibits a distinct chemical shift. cwejournal.orgmdpi.com The progressive substitution of electron-withdrawing chlorine atoms with less electronegative 4-chlorophenoxy groups causes a predictable upfield shift in the ³¹P NMR spectrum.

Mass Spectrometry (MS): MS can identify the intermediates by their mass-to-charge ratio (m/z). As the reaction proceeds, the detection of molecular ions corresponding to the stepwise addition of 4-chlorophenoxy moieties provides direct evidence for the proposed intermediates. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) would be suitable for separating and identifying these compounds from the reaction mixture. cwejournal.org

The table below outlines the expected spectroscopic data for the species involved in the synthesis.

CompoundFormulaSpectroscopic Signature
Phosphorus Oxychloride POCl₃A specific ³¹P NMR chemical shift, serving as the starting reference.
(4-chlorophenyl) dichlorophosphate (4-ClC₆H₄O)P(O)Cl₂A distinct ³¹P NMR signal, shifted from POCl₃. An m/z peak corresponding to its molecular weight.
Bis(4-chlorophenyl) chlorophosphate (4-ClC₆H₄O)₂P(O)ClA further shifted ³¹P NMR signal. An m/z peak corresponding to its higher molecular weight.
This compound (4-ClC₆H₄O)₃POThe final product's characteristic ³¹P NMR signal. The target molecular ion peak in MS.

Design and Synthesis of Radiolabeled this compound for Environmental Fate Tracing

Radiolabeled compounds are essential tools for studying the environmental distribution, degradation, and metabolic fate of pollutants like organophosphate esters. iaea.orgresearchgate.netnih.gov While specific literature detailing the synthesis of radiolabeled this compound is sparse, established methods for isotopic labeling can be applied. nih.govresearchgate.net The two most common approaches would involve incorporating either Carbon-14 (¹⁴C) or Phosphorus-32 (³²P).

The synthesis would be designed to place the radiolabel in a core part of the molecule that is not easily lost during metabolic processes.

¹⁴C-Labeling: This approach would likely start with ¹⁴C-labeled 4-chlorophenol. The label would be incorporated into the aromatic ring. This labeled precursor would then be reacted with unlabeled phosphorus oxychloride under standard phosphorylation conditions to yield ring-labeled [¹⁴C]-Tris(4-chlorophenyl) phosphate. This method is advantageous for tracking the fate of the chlorophenyl moiety of the molecule. nih.gov

³²P-Labeling: This method involves using a radiolabeled phosphorylating agent, such as [³²P]-phosphorus oxychloride. The reaction with unlabeled 4-chlorophenol would produce Tris(4-chlorophenyl) [³²P]phosphate. ³²P is a high-energy beta emitter with a relatively short half-life (14.3 days), making it suitable for short-term laboratory studies on metabolism and environmental degradation pathways. nih.gov

The table below summarizes the proposed synthetic strategies.

LabelLabeled PrecursorUnlabeled ReagentProductApplication Advantage
¹⁴C [¹⁴C]-4-chlorophenolPOCl₃[¹⁴C]-Tris(4-chlorophenyl) phosphateTracing the fate of the aromatic ring structure; suitable for long-term studies due to the long half-life of ¹⁴C.
³²P 4-chlorophenol[³²P]-POCl₃Tris(4-chlorophenyl) [³²P]phosphateTracing the fate of the phosphate group; high sensitivity for short-term metabolism and degradation experiments. nih.gov

Once synthesized and purified, these radiolabeled compounds enable precise tracking and quantification in complex environmental and biological matrices using techniques like liquid scintillation counting and mass spectrometry. acs.org

Synthesis and Reactivity of Tris(4-chlorophenyl)phosphine as a Precursor or Analogous Compound

Tris(4-chlorophenyl)phosphine is an organophosphorus compound analogous to the title phosphate, differing by the oxidation state of phosphorus (III vs. V) and the atoms bonded to it (carbon vs. oxygen). It is not a direct precursor to the phosphate but serves as a fundamentally important compound in its own right, particularly in the field of catalysis.

The synthesis of triarylphosphines is typically achieved through the reaction of phosphorus trichloride (B1173362) (PCl₃) with an organometallic reagent, such as a Grignard or organolithium reagent. nih.gov For Tris(4-chlorophenyl)phosphine, the synthesis involves reacting PCl₃ with 4-chlorophenylmagnesium bromide.

3 (4-ClC₆H₄MgBr) + PCl₃ → (4-ClC₆H₄)₃P + 3 MgBrCl

This phosphine (B1218219) is a stable, white to light yellow solid. cymitquimica.com Its key physical and structural properties are summarized below.

PropertyValueReference
Molecular Formula C₁₈H₁₂Cl₃P sigmaaldrich.com
Molecular Weight 365.62 g/mol sigmaaldrich.com
Melting Point 96-103 °C thermofisher.com
P-C Bond Length (avg.) 1.834(2) Å researchgate.net
C-P-C Angle (avg.) 101.9(1) ° researchgate.net

The reactivity of Tris(4-chlorophenyl)phosphine is dominated by the lone pair of electrons on the phosphorus atom, making it a good nucleophile and, more importantly, an excellent ligand for transition metals. The electron-withdrawing chlorine atoms on the phenyl rings modify its electronic properties compared to triphenylphosphine, influencing the stability and reactivity of the metal complexes it forms. It is widely used as a supporting ligand in a multitude of homogeneous catalytic reactions. cymitquimica.com

Catalytic ReactionRole of Tris(4-chlorophenyl)phosphineReference(s)
Suzuki-Miyaura Coupling Ligand for Palladium catalyst sigmaaldrich.com
Heck Reaction Ligand for Palladium catalyst sigmaaldrich.comsigmaaldrich.com
Sonogashira Coupling Ligand for Palladium catalyst sigmaaldrich.com
Buchwald-Hartwig Amination Ligand for Palladium catalyst sigmaaldrich.com
Stille Coupling Ligand for Palladium catalyst sigmaaldrich.com
Rhodium-catalyzed Hydrogenation Co-catalyst sigmaaldrich.comchemicalbook.com
Platinum-catalyzed Allylation Co-catalyst sigmaaldrich.comchemicalbook.com

Its utility in these critical carbon-carbon and carbon-heteroatom bond-forming reactions underscores its importance in synthetic organic chemistry. sigmaaldrich.comsigmaaldrich.comchemicalbook.com Furthermore, its derivatives have been explored for creating functionalized materials, for example, as a component in silica (B1680970) gels designed for the selective adsorption and sensing of heavy metal ions like lead. mdpi.com

Abiotic Transformation Processes in Environmental Compartments

Abiotic transformation processes are significant pathways for the degradation of this compound in the environment, particularly in aquatic systems. These non-biological reactions include hydrolytic and photolytic degradation, which break down the parent compound into smaller, often more polar, molecules.

Hydrolysis is a key abiotic process that influences the environmental persistence of this compound. The reaction involves the cleavage of the ester bonds linking the 4-chlorophenyl groups to the central phosphorus atom. This process has been observed during chemical synthesis, where this compound was identified as a defined hydrolysis by-product. nih.gov

The general mechanism for the hydrolysis of a triester, such as this compound, proceeds in a stepwise manner, sequentially cleaving the three ester linkages. The initial hydrolysis step yields a diester, which is subsequently hydrolyzed to a monoester, and finally to inorganic phosphate.

Natural minerals present in soils and sediments, such as hematite (B75146) and boehmite, can also act as abiotic catalysts, facilitating the hydrolysis of complex phosphate molecules. gatech.edu This mineral-catalyzed hydrolysis can be a significant pathway for the remineralization of organophosphates in the environment. gatech.edu

Below is an example data table illustrating the pH-dependent hydrolysis kinetics for a related compound, Bis(4-cyanophenyl) phenyl phosphate (CPP), at 80 °C. researchgate.net

Table 1: Pseudo-First-Order Rate Constants (k) for the Hydrolysis of Bis(4-cyanophenyl) phenyl phosphate (CPP) at 80 °C

pH k (s⁻¹)
4 1.1 x 10⁻⁵
7 1.0 x 10⁻⁵
10 1.3 x 10⁻³

Data sourced from a study on a related compound to illustrate pH-dependency. researchgate.net

The complete hydrolysis of this compound results in the formation of phosphoric acid and three molecules of 4-chlorophenol. nih.gov

The primary organic hydrolysis product, 4-chlorophenol, is itself a compound of environmental concern. It is listed as a "priority pollutant" by the US Environmental Protection Agency and the European Union. nih.gov The environmental fate of 4-chlorophenol is determined by both biotic and abiotic processes. It can be subject to biodegradation by microorganisms in water and soil, a process that can take from a few days to several weeks. cdc.gov Sunlight can also contribute to the degradation of 4-chlorophenol in the air and water. cdc.gov However, it can also persist in the environment, exhibiting toxicity to aquatic organisms. nih.govnih.gov

Photolysis, or degradation by light, is another crucial abiotic pathway for the transformation of organic pollutants in the environment. This process can occur through two primary mechanisms: direct photolysis, where the target molecule itself absorbs light energy, and indirect photolysis, where other substances in the environment absorb light and produce reactive species that then degrade the target molecule.

Direct photolysis occurs when a chemical absorbs photons from sunlight, leading to its transformation. acs.org The efficiency of this process is described by the direct photolysis quantum yield, which is the ratio of moles of the chemical transformed to the moles of photons absorbed. Specific data on the direct photolysis quantum yield and action spectra for this compound are not available in published literature.

Indirect photolysis is often a more significant degradation pathway for organophosphate esters in natural waters. This process is mediated by photosensitizing agents, such as dissolved organic matter (e.g., humic acids) and nitrate (B79036) ions, which absorb sunlight and produce highly reactive transient species. elsevierpure.com The most important of these reactive species is the hydroxyl radical (•OH). elsevierpure.comnih.gov

Studies on structurally similar chlorinated organophosphate flame retardants, such as Tris(1-chloro-2-propyl) phosphate (TCPP) and Tris(2-chloroethyl) phosphate (TCEP), have demonstrated that reaction with hydroxyl radicals is a primary degradation mechanism. elsevierpure.comnih.gov This reaction typically follows pseudo-first-order kinetics, and the main degradation pathway involves OH-radical-induced hydroxylation and dechlorination of the parent molecule. elsevierpure.comnih.gov Given the structural similarities, it is highly probable that this compound also undergoes indirect photolysis via reaction with hydroxyl radicals.

The table below presents the second-order rate constants for the reaction of hydroxyl radicals with other chlorinated organophosphate esters, providing an indication of the potential reactivity of this compound.

Table 2: Second-Order Rate Constants for the Reaction of Chlorinated Organophosphate Esters with Hydroxyl Radicals (•OH)

Compound Rate Constant (k_OH) (M⁻¹s⁻¹)
Tris(1-chloro-2-propyl) phosphate (TCPP) 4.35 x 10⁸

Data from a study on a related compound to illustrate reactivity with •OH. elsevierpure.com

Oxidation Pathways via Environmentally Relevant Radicals (e.g., Hydroxyl Radicals)

No specific studies detailing the reaction kinetics or transformation products of this compound with hydroxyl radicals (•OH) or other environmentally relevant radicals were found in the available scientific literature. While research on analogous organophosphorus phosphates shows that oxidation via hydroxyl radicals can be a significant degradation pathway, specific rate constants and degradation products for this compound have not been documented.

Sorption-Mediated Chemical Reactions on Mineral and Organic Phases

Information regarding the sorption behavior of this compound to soil, sediment, or other environmental matrices is not available. There are no published studies that investigate its sorption coefficients (Koc, Kd) or any subsequent chemical reactions that might occur once it is sorbed to mineral or organic phases.

Biotic Transformation and Biodegradation Mechanisms

Detailed research into the biodegradation of this compound is not present in the current body of scientific literature. The subsections below reflect this absence of data.

Microbial Degradation in Aquatic and Terrestrial Ecosystems

No studies have been published that document the microbial degradation of this compound in either aquatic or terrestrial environments.

There are no reports on the isolation or characterization of specific microbial strains capable of degrading this compound.

The enzymatic pathways involved in the biotransformation of this compound have not been investigated. There is no information on the role of enzymes such as esterases, phosphatases, or oxygenases in its degradation.

Anaerobic Degradation Pathways in Sediments and Anoxic Zones

The potential for this compound to undergo degradation under anaerobic conditions in environments like sediments or anoxic water zones has not been studied. There are no data on its half-life, transformation products, or the microbial communities that might be involved in its anaerobic degradation.

Identification and Fate of Biologically Generated Metabolites

The biological transformation of this compound in organisms is not well-documented in scientific literature. However, based on the metabolism of other organophosphate esters and chlorinated aromatic compounds, a primary metabolic pathway is expected to be hydrolysis. This process would be catalyzed by enzymes such as carboxylesterases and phosphatases.

Hydrolysis of this compound would cleave the ester bonds, leading to the formation of di- and mono-substituted chlorophenyl phosphates and ultimately 4-chlorophenol and phosphoric acid. Indeed, the synthesis of this compound has been reported as an accidental hydrolysis by-product, indicating its susceptibility to this reaction. researchgate.netepa.gov

Further metabolism of the resulting 4-chlorophenol could occur through oxidation, leading to the formation of chlorinated catechols and subsequent ring cleavage. The persistence and potential toxicity of these metabolites are currently unknown. It is important to note that studies on the related compounds, Tris(4-chlorophenyl)methane (B1208405) (TCPM) and Tris(4-chlorophenyl)methanol (B1216897) (TCPMOH), have shown that these substances are persistent and can bioaccumulate. oregonstate.eduwikipedia.orgacs.org While these are structurally different from this compound, their environmental behavior underscores the general concern for chlorinated organic compounds.

Persistence and Environmental Half-Lives of this compound

There is a lack of specific experimental data on the environmental half-lives of this compound in various environmental compartments such as soil, water, and air. However, its chemical structure as a chlorinated aromatic organophosphate suggests that it is likely to be persistent in the environment.

Organophosphate esters can undergo abiotic degradation through hydrolysis and photolysis, and biotic degradation by microorganisms. geoscienceworld.org The presence of chlorine atoms on the phenyl rings is expected to increase the compound's resistance to degradation, a common characteristic of chlorinated organic compounds. taylorfrancis.com The persistence of a chemical in the environment is a key factor in its potential to cause long-term exposure and adverse effects. wikipedia.org

For comparison, other organophosphate esters are known to have varying degrees of persistence, with some having half-lives of several days to months in water and soil. geoscienceworld.org The environmental half-life of this compound would be influenced by factors such as temperature, pH, microbial activity, and sunlight intensity. Given the general persistence of persistent organic pollutants (POPs), it is plausible that this compound could persist in the environment for extended periods. epa.gov

Transport and Partitioning Behavior in Environmental Systems

The transport and partitioning of a chemical in the environment are governed by its physicochemical properties, such as water solubility, vapor pressure, and the octanol-water partitioning coefficient (Kow). For this compound, specific experimental data on these properties are scarce, but computational estimates are available.

Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC18H12Cl3O4PPubChem
Molecular Weight429.6 g/mol PubChem
XLogP36.5PubChem

Note: XLogP3 is a computationally predicted octanol-water partition coefficient.

Air-Water Exchange and Volatilization Dynamics

The high estimated XLogP3 value of 6.5 suggests that this compound is highly lipophilic and has low water solubility. researchgate.net Compounds with these characteristics tend to have a low potential for volatilization from water to air, as they prefer to partition to organic matter in water and sediment. However, long-range atmospheric transport can still occur if the compound adsorbs to airborne particulate matter. epa.gov The actual volatilization dynamics would also depend on its vapor pressure, for which reliable data is not currently available.

Sediment-Water Partitioning Coefficients and Adsorption Mechanisms

Due to its high lipophilicity, this compound is expected to have a strong tendency to adsorb to organic matter in soil and sediment. This would result in high sediment-water partitioning coefficients (Kd) and organic carbon-normalized sorption coefficients (Koc). The primary adsorption mechanism is likely to be hydrophobic interactions between the nonpolar chlorophenyl groups and the organic carbon fraction of soils and sediments. This strong adsorption would limit its mobility in aquatic systems but could lead to its accumulation in benthic environments, making it a potential source of exposure for sediment-dwelling organisms.

Bioavailability in Environmental Matrices

The strong partitioning of this compound to soil and sediment may reduce its immediate bioavailability to some organisms in the water column. However, sediment-ingesting organisms could be exposed to high concentrations. Furthermore, its high lipophilicity suggests a potential for bioaccumulation in the fatty tissues of organisms. wikipedia.org This process, known as biomagnification, can lead to increasing concentrations of the chemical in organisms at higher trophic levels of the food web. Studies on the related compounds TCPM and TCPMOH have confirmed their potential to bioaccumulate in marine mammals. geoscienceworld.org

Predictive Modeling of Environmental Fate and Distribution

In the absence of extensive experimental data, mathematical models are valuable tools for predicting the environmental fate and distribution of chemicals like this compound. Multimedia fate models, such as fugacity-based models, can be used to estimate the partitioning of a chemical between different environmental compartments (air, water, soil, sediment, and biota). tandfonline.com

These models require input data on the chemical's physicochemical properties (e.g., Kow, vapor pressure, water solubility) and degradation rates in various media. For this compound, the lack of empirical data for these parameters is a major source of uncertainty in model predictions.

Models developed for other organophosphorus compounds and persistent organic pollutants can provide a general framework for understanding the potential environmental behavior of this compound. tandfonline.comnih.gov Such models can help to identify potential accumulation compartments and dominant transport pathways. However, it is crucial to recognize that the output of these models is highly dependent on the quality of the input data. Therefore, for a more accurate assessment of the environmental fate of this compound, further experimental research to determine its key physicochemical properties and degradation kinetics is essential.

Innovative Sample Preparation and Extraction Techniques

The initial and one of the most critical stages in the analysis of this compound is the effective extraction and concentration of the analyte from the sample matrix. Modern techniques aim to enhance efficiency, reduce solvent consumption, and minimize matrix interference.

Microextraction Approaches (e.g., Solid-Phase Microextraction, Liquid-Phase Microextraction)

Microextraction techniques have gained prominence due to their environmental friendliness, reduced sample volume requirements, and high enrichment factors.

Solid-Phase Microextraction (SPME) is a solvent-free technique that involves the partitioning of analytes between a sample and a stationary phase coated on a fused silica fiber. For organophosphate esters (OPEs), including chlorinated variants, various fiber coatings have been investigated to optimize extraction efficiency.

Hollow Fiber Liquid-Phase Microextraction (HF-LPME) represents another significant advancement. In this method, a porous hollow fiber membrane separates the aqueous sample from a small volume of organic extraction solvent contained within the fiber's lumen. This technique has been successfully applied to the determination of OPEs in environmental water samples, demonstrating high sensitivity with limits of detection (LODs) for some OPEs ranging from 2.6 to 120 ng L⁻¹. nih.gov An automated HF-LPME system coupled with gas chromatography-mass spectrometry (GC-MS) has been developed for the analysis of nine OPEs, showcasing the potential for high-throughput analysis. nih.gov In some applications, HF-LPME has been utilized as a clean-up procedure for the determination of organophosphorus pesticides in complex matrices like fish tissue, eliminating the need for traditional solid-phase extraction (SPE) and simplifying the sample preparation process. nih.gov

Dispersive Solid-Phase Extraction (d-SPE) is a cleanup technique often used after an initial extraction, such as in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. In d-SPE, a sorbent is added directly to the sample extract to remove interfering substances. For the analysis of OPEs in lipid-rich samples, primary secondary amine (PSA) bonded silica sorbents have demonstrated good recoveries. nih.gov The choice of sorbent is crucial and depends on the matrix; for example, graphitized carbon black (GCB) is effective for removing pigments from highly colored samples. youtube.com

The table below summarizes typical parameters for microextraction techniques used for organophosphate esters.

Technique Sorbent/Solvent Matrix Recovery (%) LOD Reference
HF-LPMENot specifiedSeawaterNot specified2.6 - 120 ng L⁻¹ nih.gov
d-SPE (as cleanup)Primary Secondary Amine (PSA)Bird Egg & Fish54 - 1130.06 - 0.50 ng g⁻¹ nih.gov
d-SPE (as cleanup)RGO–ZnO nanocompositesApple, Cucumber, Water75.0 - 104.20.01 - 0.05 ng g⁻¹ rsc.org

Accelerated Solvent Extraction and Pressurized Liquid Extraction for Solid Samples

For solid matrices such as sediment, soil, and dust, more exhaustive extraction techniques are required.

Accelerated Solvent Extraction (ASE) , also known as Pressurized Liquid Extraction (PLE), utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process. This technique has been successfully applied to the extraction of OPEs from various solid samples. A method for the extraction of 31 OPEs from atmospheric particulate matter using PLE with a solvent mixture of hexane (B92381) and ethyl acetate (B1210297) at 100°C yielded average recoveries of 106 ± 13%. mdpi.com For the analysis of 15 OPEs in soils and sediments, ASE with n-hexane/acetone (B3395972) at 80°C has been shown to be effective, with recoveries ranging from 72.6% to 112.9%. ykcs.ac.cn

Matrix Solid-Phase Dispersion (MSPD) is another technique suitable for solid and semi-solid samples. It combines extraction and cleanup into a single step. In this method, the sample is blended with a solid support (dispersant), and the mixture is packed into a column. Elution with appropriate solvents then separates the analytes from the matrix. For the analysis of OPEs in indoor dust, a method using anhydrous sodium sulphate and Florisil as dispersants and alumina (B75360) for cleanup showed recoveries between 80% and 116%. nih.gov

The following table presents data from studies using ASE/PLE for the extraction of organophosphate esters.

Technique Solvent Matrix Temperature (°C) Recovery (%) Reference
PLE1:1 (v/v) Hexane/Ethyl AcetateParticulate Matter100106 ± 13 mdpi.com
ASEn-hexane/acetone (1:1)Soils and Sediments8072.6 - 112.9 ykcs.ac.cn
ASEAcetonitrileFall Protection Equipment8071.6 - 114 nih.gov

Derivatization Strategies for Enhanced Detectability

For many organophosphate esters, including this compound, direct analysis by modern chromatographic techniques is feasible without the need for derivatization. The inherent properties of these compounds generally allow for sufficient sensitivity and chromatographic performance, particularly with the use of advanced detection systems like tandem mass spectrometry.

However, in certain specific applications or when using less sensitive detectors, derivatization can be employed to enhance detectability. For instance, in some gas chromatography methods, derivatization might be used to improve the volatility or thermal stability of analytes. For the analysis of certain polar organic compounds, in-situ derivatization during thermal desorption using reagents like N-Methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) can be performed. copernicus.org This approach, however, is not commonly reported for this compound, as direct injection methods are generally preferred and have proven to be robust and sensitive enough for most applications. nih.govacs.org

State-of-the-Art Chromatographic Separations

Following sample preparation, the separation of this compound from other compounds in the extract is achieved through chromatography. Both gas and liquid chromatography are widely used, with ongoing developments in column technology leading to improved resolution and shorter analysis times.

Gas Chromatography with High-Resolution Columns

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of semi-volatile compounds like this compound. The choice of the capillary column is critical for achieving good separation.

High-resolution capillary columns, such as those with a small internal diameter and thin film thickness, provide excellent separation efficiency. For the analysis of OPEs, columns with a stationary phase like a DB-5ms or equivalent are commonly used. These columns have a low-bleed character, which is advantageous for mass spectrometry. An optimized GC-MS method for the analysis of 11 OPEs in various indoor matrices utilized a DB-5 column and achieved successful separation of the target compounds within a 44-minute run time. nih.gov In another study, a method for analyzing 31 OPEs in particulate matter employed an SH-I-5MS capillary column (30 m × 0.25 mm i.d.; 0.25 μm film thickness). mdpi.com

The table below provides examples of GC columns and conditions used for the analysis of organophosphate esters.

Column Type Dimensions Stationary Phase Carrier Gas Reference
SH-I-5MS Capillary Column30 m × 0.25 mm i.d.; 0.25 μm film thickness5% Phenyl-methylpolysiloxaneHelium mdpi.com
DB-530 m x 0.25 mm i.d., 0.25 µm film thickness(5%-Phenyl)-methylpolysiloxaneHelium nih.gov
DB-XLB30 m × 0.25 mm; 0.1 μm film thicknessNot specifiedHelium inrs.ca

Liquid Chromatography with Advanced Stationary Phases

Liquid chromatography (LC), especially ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), has become increasingly popular for the analysis of OPEs due to its high sensitivity and applicability to a wide range of polarities. nih.gov

The development of advanced stationary phases has significantly improved the separation of complex mixtures. For OPEs, which encompass a range of polarities, mixed-mode columns can offer unique selectivity. For instance, an Acclaim Mixed-Mode HILIC-1 column, which has both hydrophobic and hydrophilic properties, was used to separate 14 OPEs with diverse polarities. nih.gov C18 columns remain a popular choice, and the use of fused-core particle technology can provide higher efficiency and resolution compared to traditional fully porous particles. nih.gov A study on the separation of polyphenyls compared different stationary phases and found that a phenyl-hexyl phase exhibited distinct retention behavior compared to C18 and biphenyl (B1667301) phases. qub.ac.uk

The selection of the mobile phase is also crucial for optimizing the separation. For the analysis of OPE metabolites, a mobile phase of water with 2 mM ammonium (B1175870) acetate and methanol (B129727) was found to provide better peak shape and resolution compared to acidic mobile phases. nih.gov

The following table details LC columns and mobile phases used for the analysis of organophosphate esters.

Column Type Dimensions Stationary Phase Mobile Phase Reference
Acclaim Mixed-Mode HILIC-12.1 mm × 150 mm, 5 μmMixed-Mode HILICWater and Acetonitrile nih.gov
Ascentis Express C18100 mm × 2.1 mm i.d., 2.7 µmC18 Fused-Core2 mM Ammonium Acetate in Water and Methanol nih.gov
Not specified50 mm × 2.1 mm × 1.7 μmNot specifiedAcetonitrile/water with 5mM ammonium acetate nih.gov

Supercritical Fluid Chromatography Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to traditional chromatographic techniques for the analysis of organophosphate esters like TClPP. nih.gov In SFC, a supercritical fluid, most commonly carbon dioxide, is used as the primary mobile phase. nih.gov This technique is particularly well-suited for the analysis of hydrophobic compounds due to the low polarity of supercritical CO2. nih.gov

The physical properties of a supercritical fluid, being intermediate between a liquid and a gas, allow for low viscosity and high diffusivity. This results in a low height equivalent to a theoretical plate (HETP) even at high flow rates, facilitating high-throughput and high-resolution analyses. nih.gov When coupled with mass spectrometry (SFC-MS), it provides a powerful tool for both separation and detection. nih.gov For compounds like TClPP, SFC can offer advantages in terms of faster analysis times and reduced organic solvent consumption compared to liquid chromatography. The technique's ability to separate regioisomers has been demonstrated for other complex phospholipids, suggesting its potential for separating TClPP from other chlorinated phenyl phosphate isomers. nih.gov

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are indispensable tools for the analysis of TClPP. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are widely employed for the determination of organophosphate esters in environmental samples. nih.govsci-hub.sesci-hub.se HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for both the parent ion and its fragments, which is crucial for confident identification. Tandem mass spectrometry (MS/MS) offers exceptional selectivity and sensitivity by monitoring specific fragmentation transitions of the target analyte, effectively reducing background noise and matrix interference. nih.gov

Untargeted Screening and Identification of Transformation Products

A significant advantage of HRMS is its utility in untargeted screening approaches to identify novel transformation products of TClPP in the environment. As parent compounds undergo biotic or abiotic degradation, they form various metabolites or by-products. A 2022 study on organophosphate esters highlighted the importance of developing methods to detect not only the parent compounds but also their degradation products, including hydroxylated forms, in environmental matrices like sediment. nih.gov

In an untargeted workflow, HRMS is used to acquire full-scan, high-resolution mass spectra of an environmental sample extract. This data is then processed to find ions whose mass and isotopic pattern correspond to potential transformation products of TClPP (e.g., through hydrolysis, dechlorination, or hydroxylation). By comparing samples from contaminated and uncontaminated sites or from controlled degradation experiments, researchers can identify these unknown compounds, elucidate their structures through fragmentation analysis, and gain a more complete picture of the environmental fate of TClPP.

Isotope Dilution Mass Spectrometry for Accurate Quantification

For the most accurate and precise quantification of TClPP, isotope dilution mass spectrometry (IDMS) is the gold standard methodology. This technique involves the addition of a known quantity of a stable, isotopically labeled version of the target analyte (e.g., TClPP with ¹³C or ²H atoms) to the sample prior to extraction and analysis. nih.govnih.gov This labeled compound serves as an internal standard that behaves identically to the native analyte during sample preparation and analysis.

By measuring the ratio of the native analyte to the labeled internal standard, IDMS can effectively compensate for variations in extraction efficiency and matrix effects that might otherwise suppress or enhance the instrument's signal. researchgate.net This approach allows for rapid, ultrasensitive, and highly reproducible quantification, with detection often reaching the low femtomole range. nih.gov The use of isotopically labeled standards is a key strategy to mitigate matrix effects and ensure data accuracy in complex samples. sci-hub.se

Ion Mobility Spectrometry-Mass Spectrometry for Isomer Differentiation

Organophosphate esters can exist as various structural isomers, which may have different toxicological properties but are often indistinguishable by mass spectrometry alone. Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (IMS-MS) provides an additional dimension of separation based on the size, shape, and charge of the gas-phase ions. nih.govnih.gov This allows for the separation of isomers with the same mass but different spatial configurations. nih.gov

In IMS, ions are driven through a drift tube filled with a buffer gas under the influence of an electric field. nih.gov Ions with a more compact structure (smaller collisional cross-section, CCS) will travel through the gas more quickly than larger, bulkier isomers. This technique is capable of resolving complex isomeric mixtures that cannot be separated by chromatography or mass spectrometry alone. researchgate.net For TClPP, this would be critical for differentiating the para-substituted isomer (4-chlorophenyl) from potential ortho- (2-chlorophenyl) or meta- (3-chlorophenyl) isomers that could co-exist in technical mixtures or as environmental contaminants.

Interactive Table: Mass Spectrometry Techniques for TClPP Analysis

TechniqueApplicationKey Advantage
Tandem MS (MS/MS) Highly selective and sensitive quantification of TClPP.Reduces matrix interference by monitoring specific precursor-to-product ion transitions.
High-Resolution MS (HRMS) Confident identification and untargeted screening.Provides accurate mass measurements to determine elemental composition of TClPP and its transformation products.
Isotope Dilution MS (IDMS) Most accurate and precise quantification.Uses a stable isotope-labeled internal standard to correct for matrix effects and analyte loss during sample preparation. nih.govnih.gov
Ion Mobility Spectrometry-MS (IMS-MS) Separation of isomers.Differentiates compounds based on their size and shape (collisional cross-section), resolving isomers with identical masses. nih.govnih.gov

Development and Validation of Robust Analytical Methods for Diverse Environmental Matrices

The development of reliable analytical methods is a prerequisite for monitoring TClPP in the environment. A robust method is one that has been thoroughly validated for key performance parameters, including linearity, accuracy, precision, and sensitivity. nih.govinformahealthcare.com

Surface Water, Groundwater, and Wastewater Effluents

Methods for analyzing TClPP in aqueous matrices typically involve a multi-step process. First, the analyte is extracted and concentrated from the water sample, often using solid-phase extraction (SPE) with cartridges like Oasis HLB. sci-hub.se After extraction, the sample is analyzed, commonly by GC-MS or LC-MS/MS. nih.govsci-hub.se

Method validation ensures the data generated is reliable. Studies on related organophosphate esters in water demonstrate key validation parameters. For instance, a GC-MS method for OPEs in river water achieved method quantification limits ranging from 0.009 to 0.11 μg/L. sci-hub.se Another study on OPEs in sediment reported recoveries generally between 68.56% and 140.22% with relative standard deviations (RSDs) below 22.38%. nih.gov For a method to be effective for environmental monitoring, the limits of detection (LOD) and quantification (LOQ) must be low enough to measure environmentally relevant concentrations, which can be in the ng/L to μg/L range for OPEs in surface waters. sci-hub.sefrontiersin.org

Interactive Table: Example Method Validation Parameters for Organophosphate Esters

ParameterTypical FindingSignificanceReference
Linearity (r²) ≥ 0.99Ensures the instrument response is proportional to the analyte concentration across a defined range. nih.govnih.gov
Limit of Quantification (LOQ) 0.009 - 0.11 µg/L (in water)Defines the lowest concentration that can be reliably quantified with acceptable accuracy and precision. sci-hub.se
Accuracy (Relative Error) ≤ ±15%Measures the closeness of a measured value to the true value. informahealthcare.comfigshare.com
Precision (RSD) < 25%Indicates the degree of agreement among replicate measurements of the same sample. nih.gov
Recovery (%) 68% - 140%Represents the efficiency of the extraction process. nih.gov

Atmospheric Particulates and Gaseous Phases

The analysis of this compound in the atmosphere requires robust methods capable of capturing both the particle-bound and gaseous fractions of this semi-volatile organic compound. High-volume air samplers equipped with glass fiber filters (GFFs) for particulate matter collection and polyurethane foam (PUF) plugs or sorbent tubes containing materials like XAD resins for trapping the gaseous phase are commonly employed.

Once collected, the extraction of T4CPP from these matrices is a critical step. For GFFs and PUF plugs, techniques such as Soxhlet extraction or pressurized liquid extraction (PLE) with organic solvents like a mixture of hexane and dichloromethane are frequently used. The resulting extracts often require a cleanup step to remove interfering co-extracted substances. This is typically achieved using solid-phase extraction (SPE) cartridges packed with materials such as Florisil or silica gel.

Instrumental analysis is predominantly performed using gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS). The use of GC-MS/MS provides higher selectivity and sensitivity, which is particularly important for detecting the low concentrations of T4CPP often found in the atmosphere. Specific precursor and product ion transitions are monitored for unambiguous identification and quantification.

Parameter Description
Sampling High-volume air samplers with Glass Fiber Filters (particulates) and Polyurethane Foam/XAD resin (gaseous).
Extraction Soxhlet or Pressurized Liquid Extraction (PLE) with hexane/dichloromethane.
Cleanup Solid-Phase Extraction (SPE) with Florisil or silica gel.
Analysis Gas Chromatography-Mass Spectrometry (GC-MS) or Tandem Mass Spectrometry (GC-MS/MS).

Soil, Sediment, and Biota Samples

The determination of T4CPP in complex matrices such as soil, sediment, and biota presents significant analytical challenges due to the high variability in sample composition and the potential for matrix interference.

Soil and Sediment: For soil and sediment samples, extraction is commonly carried out using methods like Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic-assisted extraction (UAE) dphen1.com. A mixture of organic solvents, such as acetone and hexane, is typically used. The choice of extraction technique often depends on the specific characteristics of the sample, including its organic matter content. Following extraction, a multi-step cleanup procedure is usually necessary. This may involve gel permeation chromatography (GPC) to remove high-molecular-weight compounds like lipids, followed by SPE with adsorbents like silica gel or alumina to further purify the extract before instrumental analysis.

Biota: The analysis of T4CPP in biological tissues, such as fish and marine mammals, requires thorough extraction and cleanup to remove the high lipid content that can interfere with the analysis. nih.gov Soxhlet extraction with a non-polar solvent like hexane is a common approach. nih.gov The lipid-rich extract is then subjected to cleanup procedures, which can include GPC and fractionation on a silica gel column. nih.govnih.gov The final determination is typically performed by GC-MS or GC-MS/MS, often in the negative chemical ionization (NCI) mode, which can enhance sensitivity for halogenated compounds like T4CPP. nih.gov A study on the analysis of the related compounds tris(4-chlorophenyl)methanol and tris(4-chlorophenyl)methane in fish and marine mammals reported a detection limit of 0.02 g/kg with a recovery of 90% using GC/NCI-MS after Soxhlet extraction and cleanup by GPC and silica gel fractionation. nih.gov

Matrix Extraction Method Cleanup Method Analytical Technique
Soil & SedimentSoxhlet, PLE, UAE dphen1.comGPC, SPE (Silica/Alumina)GC-MS, GC-MS/MS
BiotaSoxhlet nih.govnih.govGPC, Silica Gel Fractionation nih.govnih.govGC-MS (NCI), GC-MS/MS nih.gov

Quality Assurance and Quality Control Protocols in Environmental Monitoring Studies

Robust quality assurance and quality control (QA/QC) protocols are fundamental to ensuring the accuracy, precision, and reliability of environmental monitoring data for T4CPP. These protocols are implemented throughout the entire analytical process, from sample collection to final data reporting.

Key QA/QC measures include:

Method Blanks: Analysis of a clean matrix (e.g., solvent or pre-cleaned sand) that is subjected to the entire analytical procedure in the same way as the samples. Method blanks are used to assess potential contamination introduced during the analytical process.

Spiked Blanks and Matrix Spikes: A known amount of T4CPP is added to a blank or a real sample matrix before extraction. The recovery of the spiked analyte is then measured to evaluate the efficiency of the extraction and cleanup procedures.

Internal Standards: To correct for variations in instrument response and potential losses during sample preparation, isotopically labeled internal standards are crucial. For T4CPP analysis, a ¹³C-labeled T4CPP would be the ideal internal standard, as it behaves chemically identically to the native compound but is distinguishable by its mass in the mass spectrometer. The use of stable isotope-labeled internal standards is considered essential for minimizing ion suppression effects in LC-MS/MS analyses. researchgate.netnih.gov

Certified Reference Materials (CRMs): Analysis of CRMs, which are materials with a certified concentration of the target analyte, is essential for validating the accuracy of the analytical method. While specific CRMs for T4CPP may not be widely available, CRMs for other organophosphate esters in similar matrices can provide a valuable measure of method performance. thermofisher.com

Inter-laboratory Comparison Studies: Participation in proficiency testing schemes or inter-laboratory comparison studies allows for an external assessment of a laboratory's analytical performance and helps to ensure the comparability of data generated by different laboratories.

By strictly adhering to these QA/QC protocols, laboratories can generate high-quality, defensible data on the environmental occurrence of this compound.

Environmental Occurrence, Distribution, and Bioaccumulation Studies of Tris 4 Chlorophenyl Phosphate

Spatial and Temporal Distribution Patterns in Global Aquatic Environments

Concentrations in Freshwater and Marine Ecosystems

Efforts to quantify Tris(4-chlorophenyl) phosphate (B84403) in freshwater and marine environments have not yielded specific concentration data in the reviewed literature. While studies have investigated other organophosphate esters in these ecosystems, providing insights into the general behavior of this class of compounds, the specific distribution patterns of Tris(4-chlorophenyl) phosphate in water columns and aquatic biota are yet to be documented.

Research on related compounds has, however, provided some context. For instance, studies on Tris(4-chlorophenyl)methanol (B1216897) have reported its presence in marine mammals at concentrations ranging from 0.2 to 2 mg/kg. researchgate.net This suggests that chlorinated phenyl compounds can bioaccumulate in marine food webs.

Presence in Wastewater Treatment Plant Influent and Effluent

The behavior of this compound within wastewater treatment plants (WWTPs) is another area with a notable lack of specific data. General studies on the fate of organophosphate flame retardants in WWTPs indicate that their removal efficiencies can vary widely depending on the specific compound and the treatment processes employed. However, without targeted monitoring of this compound in influent and effluent streams, its persistence through and potential release from these facilities into the aquatic environment remains unknown.

Atmospheric Abundance and Transport in Indoor and Outdoor Environments

Occurrence in Household Dust and Indoor Air

The presence of this compound in indoor environments, such as in household dust and air, is not well-documented in available scientific literature. Studies on other organophosphate flame retardants have consistently detected these compounds in indoor settings, indicating that consumer products are a significant source of exposure. Given that this compound has been identified as a flame retardant, its potential to be present in indoor dust and air is plausible, but currently unsubstantiated by direct measurement data.

Contribution to Atmospheric Particulate Matter

The extent to which this compound contributes to atmospheric particulate matter is another area requiring further investigation. Organophosphate esters can be released into the atmosphere and adsorb to particulate matter, facilitating long-range transport. However, specific data on the atmospheric concentrations of this compound are not available, precluding an assessment of its atmospheric abundance and transport potential.

Distribution in Geologic Matrices: Soil and Sediment Profiles

Limited information exists regarding the distribution of this compound in soil and sediment. One study on a related compound, Tris(4-chlorophenyl)methanol, found concentrations of 1.2 and 3.0 µg/kg dry weight in sediment samples from the Rhine delta. researchgate.net This finding suggests that compounds with similar chemical structures can partition to sediments, which can act as long-term sinks and potential sources of contamination in aquatic systems. However, direct measurements of this compound in soil and a broader range of sediment types are needed to understand its fate in geologic matrices.

Vertical and Horizontal Distribution in Sediment Cores

Contamination of Agricultural and Urban Soils

This compound has been generally noted as a contaminant in environmental samples, including soil. ontosight.ai However, detailed research quantifying the extent of contamination in agricultural and urban soils is limited. The use of this compound in various materials suggests that pathways for soil contamination could include leaching from landfills, atmospheric deposition from industrial emissions, and the degradation of products containing it. One report noted the presence of the related compound, triphenyl phosphate, in agricultural soils, but no concentration values were provided. inchem.org Specific data on the concentrations of this compound in different soil types and land-use areas are not well-documented in existing literature.

Bioaccumulation and Biomagnification in Non-Human Biota

The potential for this compound to bioaccumulate in living organisms is a noted concern due to its chemical properties, such as its insolubility in water and lipophilicity. ontosight.ai Bioaccumulation refers to the process by which a chemical is taken up by an organism from the environment, resulting in a concentration higher than that in the surrounding medium.

Uptake and Tissue Distribution in Aquatic Organisms (e.g., Fish, Bivalves, Algae)

While research indicates that this compound can affect developmental processes in aquatic organisms, specific studies quantifying its uptake and distribution in the tissues of fish, bivalves, or algae are not widely available. smolecule.com For structurally similar organophosphate esters, the highest concentrations are often found in lipid-rich tissues like blubber in marine mammals, but direct analogous data for this compound in aquatic organisms is lacking. cgrb.org

Trophic Transfer and Food Web Accumulation in Ecological Systems

Information regarding the trophic transfer and biomagnification of this compound in environmental food webs is not extensively documented. Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. Although studies on related compounds have demonstrated biomagnification potential, specific trophic magnification factors (TMFs) for this compound have not been determined in the reviewed literature.

Bioconcentration and Bioaccumulation Factor Determinations

Quantitative data on the bioconcentration factor (BCF) and bioaccumulation factor (BAF) for this compound are scarce. The U.S. Environmental Protection Agency (EPA) notes that for a structural isomer, Tris(o-chlorophenyl) phosphate, no bioaccumulation risk information is available. epa.gov The high predicted octanol-water partition coefficient (XLogP3) of 6.5 suggests a potential for bioaccumulation. nih.gov However, experimentally determined BCF and BAF values from field or laboratory studies are not available in the reviewed sources.

Source Apportionment and Emission Pathway Analysis

The primary anthropogenic sources of this compound in the environment are linked to its production and use as a flame retardant and plasticizer. ontosight.aiontosight.ai

Key emission pathways are believed to include:

Industrial Emissions: Release during the manufacturing process of the chemical itself or during its incorporation into products like polymers and textiles. ontosight.ai

Leaching from Products: Migration and leaching of the compound from finished products over their lifespan. This includes consumer goods such as furniture, electronics, and construction materials. ontosight.aiontosight.ai

Waste Disposal: Release from landfills or waste incineration facilities where products containing this compound are disposed of. vu.nl

Table of Chemical Properties: this compound

Property Value Source(s)
Molecular Formula C₁₈H₁₂Cl₃O₄P nih.govnih.gov
Molecular Weight ~429.6 g/mol nih.gov
Appearance Colorless, crystalline solid ontosight.ai
Melting Point ~155-156°C ontosight.ai
Solubility Insoluble in water, soluble in most organic solvents ontosight.ai

| XLogP3 | 6.5 | nih.gov |

Table of Mentioned Compounds

Compound Name Abbreviation
This compound -
Tris(o-chlorophenyl) phosphate -
Tris(chloropropyl) phosphate TCEP / TCPP
Tris(4-chlorophenyl) methane TCPM
Tris(4-chlorophenyl)methanol TCPMOH
Dichlorodiphenyltrichloroethane DDT

Ecological Impact Assessment Methodologies for Organophosphate Esters Including Tris 4 Chlorophenyl Phosphate

Development of Ecological Risk Assessment Frameworks for Emerging Contaminants

The ecological risk assessment of emerging contaminants like Tris(4-chlorophenyl) phosphate (B84403) necessitates specialized frameworks that can address the uncertainties associated with these novel substances. Traditional risk assessment frameworks are often tailored for legacy pollutants and may not fully capture the unique exposure pathways and toxicological profiles of emerging contaminants. nih.gov

A key aspect of modern frameworks is the adoption of a tiered approach. epa.gov This begins with screening-level assessments that use minimal data to identify potential risks and progresses to more complex and data-intensive assessments for chemicals of concern. epa.gov For emerging contaminants, where data may be scarce, this tiered approach allows for a precautionary yet efficient evaluation.

Frameworks for OPEs often incorporate a risk quotient (RQ) method, which compares the predicted environmental concentration (PEC) or measured environmental concentration (MEC) with the predicted no-effect concentration (PNEC). nih.govfrontiersin.orgnih.gov An RQ value greater than one indicates a potential for adverse ecological effects, triggering further investigation. nih.govnih.gov The classification of risk levels based on RQ values can vary, but a common scheme is as follows:

  • RQ < 0.1: Insignificant risk frontiersin.org
  • 0.1 ≤ RQ < 1: Low risk frontiersin.org
  • 1 ≤ RQ < 10: Moderate risk frontiersin.org
  • RQ ≥ 10: High risk frontiersin.org
  • Recent studies on various OPEs have utilized this method to assess risks in different environmental compartments, highlighting the importance of considering multiple trophic levels (e.g., algae, crustaceans, fish) in the assessment. researchgate.netnih.govnih.gov The development of these frameworks is an ongoing process, with a continuous need to integrate new scientific knowledge and tools to better protect ecosystems. ecetoc.orgyoutube.com

    Methodological Approaches for Exposure Assessment in Environmental Models

    Exposure assessment is a critical component of ecological risk assessment, and environmental models are invaluable tools for predicting the concentration of contaminants like Tris(4-chlorophenyl) phosphate in various environmental media. erasm.orgepa.gov These models are particularly important for emerging contaminants where extensive monitoring data may be lacking. erasm.org

    Environmental fate models estimate the Predicted Environmental Concentration (PEC) based on a chemical's properties, release patterns, and the characteristics of the receiving environment. erasm.org These models can range in complexity from simple, single-media models to complex, multimedia models that account for partitioning between air, water, soil, and biota. ecetoc.org

    Key inputs for these models include:

  • Chemical Properties: such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow).
  • Release Information: including the quantity of the chemical used and the patterns of its release into the environment.
  • Environmental Parameters: such as river flow rates, soil organic carbon content, and temperature.
  • Geo-referenced fate models, such as the GREAT-ER (Geography-referenced Regional Exposure Assessment Tool for European Rivers), can provide more realistic predictions by incorporating spatial data on hydrology and land use. ecetoc.org Such models can predict both local concentrations near a point source (PEClocal) and regional background concentrations (PECregional). erasm.org

    For instance, a study on various OPEs in Chinese soils used exposure levels to assess ecological risk, finding higher concentrations in highly urbanized and industrialized areas. nih.gov Another study modeled the fate of "down-the-drain" chemicals in entire watersheds using an updated version of the GREAT-ER software. ecetoc.org The continuous development and refinement of these exposure models are essential for improving the accuracy of ecological risk assessments for emerging contaminants. ecetoc.orgepa.gov

    Derivation of Environmental Quality Criteria (EQCs) for Protective Ecosystem Management

    Environmental Quality Criteria (EQCs), also known as Environmental Quality Standards (EQS), are scientifically derived concentration thresholds for pollutants in different environmental compartments (water, sediment, biota) below which no unacceptable effects on the ecosystem are expected. The derivation of EQCs for OPEs, including this compound, is a crucial step in their management and regulation.

    The process of deriving EQCs typically follows guidelines such as those provided by the European Commission's Technical Guidance Document for Deriving Environmental Quality Standards. researchgate.netdntb.gov.ua This process involves several key steps:

  • Data Collection: A comprehensive literature search is conducted to gather all available ecotoxicity data for the substance of interest across different trophic levels (e.g., algae, invertebrates, fish). frontiersin.org
  • Data Quality Assessment: The reliability and relevance of the collected data are critically evaluated.
  • Derivation of PNEC: The Predicted No-Effect Concentration (PNEC) is calculated from the most sensitive and reliable toxicity data. This is often done by applying an assessment factor (AF) to the lowest observed effect concentration (LOEC), no observed effect concentration (NOEC), or the concentration at which 50% of the test organisms show an effect (EC50) or are killed (LC50). frontiersin.orgnih.gov The magnitude of the assessment factor depends on the uncertainty of the available data. frontiersin.org
  • Selection of the Final EQC: The lowest derived PNEC value across all relevant environmental compartments and protection goals is typically selected as the EQC.
  • A study on several OPEs derived Maximum Permissible Concentrations (MPCs), which are equivalent to EQCs, for water, soil, and sediment. rivm.nl For example, the MPC for triphenyl phosphate (TPP) in water was sometimes exceeded in monitoring data from the Netherlands. rivm.nl The derivation of robust and scientifically defensible EQCs is essential for the effective management of risks posed by this compound and other emerging contaminants.

    Application of Bibliometric and Meta-Analytical Techniques to Synthesize Ecological Research

    Bibliometric and meta-analytical techniques are increasingly being used to synthesize the vast and growing body of ecological research on emerging contaminants like OPEs. These methods provide a quantitative and objective way to identify research trends, key research areas, influential authors and publications, and knowledge gaps.

    Bibliometric analysis uses statistical methods to analyze publication data, such as the number of publications over time, citation patterns, and co-authorship networks. scitepress.org A bibliometric analysis of the non-cholinergic toxicity of organophosphorus compounds revealed an increasing trend in publications and identified the United States as the country with the most publications in this field. scitepress.org Another study used bibliometrics to analyze research on tris(2-chloroethyl) phosphate (TCEP), identifying toxicity and environmental occurrence as research hotspots. frontiersin.org

    Meta-analysis is a statistical technique that combines the results of multiple independent studies to produce a single, more precise estimate of the effect size. In ecotoxicology, meta-analysis can be used to synthesize toxicity data and refine risk assessments. A comprehensive meta-analysis of available data on the toxic effects and exposure levels of TCEP was used to assess its risk to aquatic life. frontiersin.org

    These analytical techniques provide valuable insights for researchers, policymakers, and risk managers by:

  • Identifying key research themes and emerging areas of concern.
  • Highlighting data gaps where further research is needed.
  • Providing a basis for evidence-based decision-making in environmental management.
  • Future Research Directions and Emerging Academic Challenges for Tris 4 Chlorophenyl Phosphate

    Integrated Multi-Omics Approaches in Environmental Chemistry and Ecology

    Understanding the subtle and complex biological impacts of Tris(4-chlorophenyl) phosphate (B84403) requires moving beyond traditional toxicological endpoints. Integrated multi-omics approaches, which simultaneously analyze multiple types of biological molecules, offer a powerful lens to uncover the mechanisms of action and adverse outcome pathways associated with exposure. These technologies can reveal changes at the molecular level before overt signs of toxicity are visible.

    Future research will increasingly apply transcriptomics, proteomics, and metabolomics to organisms exposed to Tris(4-chlorophenyl) phosphate. For instance, metabolomics has been used to study the effects of organophosphate flame retardants (OPFRs) on human health, with some studies suggesting a correlation between exposure to OPFRs and adverse pregnancy outcomes, potentially linked to disruptions in tryptophan and fatty acid metabolism. nih.govnih.gov By examining the complete set of messenger RNA transcripts (transcriptome), proteins (proteome), and metabolites (metabolome) in an organism, scientists can build a comprehensive picture of the cellular response to chemical stressors. This approach can identify novel biomarkers of exposure and effect, clarify dose-response relationships, and support more accurate ecological risk assessments. The integration of these datasets is a significant challenge but holds the key to a systems-level understanding of the ecotoxicology of this compound.

    Table 1: Application of Multi-Omics in the Study of Organophosphate Esters

    Omics DisciplineDescriptionApplication to this compound Research
    Transcriptomics Study of the complete set of RNA transcripts produced by the genome.Identifying gene expression changes in response to exposure, revealing affected biological pathways.
    Proteomics Large-scale study of proteins, their structures, and functions.Detecting alterations in protein expression and post-translational modifications, linking gene expression changes to functional outcomes.
    Metabolomics Systematic study of the unique chemical fingerprints that specific cellular processes leave behind.Identifying changes in endogenous metabolite profiles to pinpoint metabolic pathways disrupted by the compound. nih.govmdpi.com

    Advanced Computational Chemistry and Predictive Modeling for Environmental Systems

    For many emerging contaminants, including this compound, comprehensive empirical data on environmental fate and toxicity are scarce. Advanced computational chemistry and predictive modeling are crucial for filling these data gaps in a cost-effective and ethically responsible manner. Quantitative Structure-Activity Relationship (QSAR) models, for example, can predict the properties and potential toxicity of chemicals based on their molecular structure. ecetoc.org For the related compound Tris(4-chlorophenyl)methanol (B1216897) (TCPMOH), much of the current understanding of its environmental fate is derived from QSAR models, which predict it to be lipophilic and likely to bioaccumulate. nih.gov

    Future research should focus on developing and validating robust in silico models specifically for chlorinated organophosphates. These models can predict key environmental parameters such as persistence, bioaccumulation potential, and transport. Predictive toxicology models can also estimate a compound's interaction with biological receptors, helping to screen for potential endocrine-disrupting activity or other specific toxicities. researchgate.netacs.org The challenge lies in refining these models to accurately account for the complex interactions that occur in real-world environmental systems and validating their predictions with targeted laboratory experiments.

    Table 2: Predictive Models in Environmental Assessment of OPFRs

    Model TypeDescriptionPredicted Endpoint for this compound
    QSAR Quantitative Structure-Activity Relationship models correlate chemical structure with a specific activity or property. ecetoc.orgToxicity to aquatic organisms, biodegradability, soil sorption coefficient.
    Environmental Fate Models Simulate the transport and transformation of chemicals in various environmental compartments (air, water, soil).Long-range transport potential, persistence, and environmental concentration.
    Toxicokinetic Models Predict the absorption, distribution, metabolism, and excretion of a chemical within an organism.Bioaccumulation factor, half-life in different tissues. nih.gov

    Interdisciplinary Research on the Global Biogeochemical Cycling of Organophosphorus Compounds

    Phosphorus is an essential nutrient with a well-understood natural biogeochemical cycle. rsc.org However, the introduction of synthetic organophosphorus compounds, such as pesticides and flame retardants like this compound, has perturbed this cycle in ways that are not yet fully understood. researchgate.net These anthropogenic compounds represent a novel input of phosphorus into ecosystems, and their fate is governed by a combination of biotic and abiotic processes.

    A significant academic challenge is to integrate knowledge from chemistry, geology, and microbiology to trace the pathways of this compound from its sources to its ultimate sinks. Research is needed to determine its transformation products in various environmental compartments and to understand the role of microorganisms in its degradation. oup.comnih.gov Many bacteria have evolved enzymes, such as phosphotriesterases, capable of breaking down organophosphorus compounds, but the efficiency of these processes for persistent chlorinated compounds is often low. nih.gov Interdisciplinary studies are required to quantify the fluxes of anthropogenic phosphorus, assess its impact on nutrient cycling and ecosystem health, and determine its long-term fate in the global environment.

    Development of Sustainable Remediation Technologies for Contaminated Environments

    The persistence of chlorinated organophosphates in soil and water necessitates the development of effective and sustainable remediation technologies. mdpi.comnih.gov Traditional methods of remediation can be energy-intensive and may produce hazardous byproducts. The future of remediation lies in greener technologies that can degrade this compound into non-toxic substances in situ.

    Bioremediation, which utilizes the metabolic capabilities of microorganisms, is a particularly promising approach. researchgate.netmbl.or.kr Research is focused on identifying and engineering bacteria and fungi with enhanced capabilities to break down halogenated organic compounds. nih.govnih.gov This involves exploring the genetic and biochemical pathways responsible for degradation and optimizing environmental conditions to promote microbial activity. oup.com Other emerging technologies include phytoremediation (the use of plants to remove or degrade contaminants) and advanced oxidation processes. The primary challenge is to develop cost-effective technologies that are robust enough to function in complex, real-world contaminated sites.

    Table 3: Comparison of Remediation Technologies for OPFRs

    TechnologyMechanismAdvantagesChallenges for Chlorinated OPFRs
    Bioremediation Microbial degradation of the contaminant. mbl.or.krCost-effective, environmentally friendly.Slow degradation rates, potential for toxic metabolite formation.
    Phytoremediation Uptake and metabolism of contaminants by plants.Low cost, aesthetically pleasing.Limited to shallow contamination, potential for food chain transfer.
    Advanced Oxidation Processes Generation of highly reactive radicals to destroy contaminants.Rapid and effective for a wide range of compounds.High cost, potential for byproduct formation.
    Adsorption Binding of contaminants to adsorbent materials like activated carbon. nih.govHigh removal efficiency.Transfer of pollutant to another phase, regeneration of adsorbent.

    Exploration of Novel, Environmentally Benign Alternatives in Materials Science

    The most effective long-term solution to the environmental contamination posed by this compound is to replace it with safer, more environmentally benign alternatives. This represents a significant challenge and opportunity for materials science. The focus is shifting away from halogenated flame retardants due to concerns about their persistence and toxicity. nih.gov

    Research is actively exploring several classes of novel flame retardants. These include non-halogenated organophosphorus compounds like resorcinol bis(diphenyl phosphate) (RDP), inorganic flame retardants such as aluminum hydroxide, and innovative bio-based solutions derived from renewable resources like lignin, phytic acid, and starch. chemsec.orgmst.dkresearchgate.nettandfonline.com The goal is to design materials that provide effective fire safety without compromising environmental or human health. This requires a life-cycle assessment approach, considering not only the performance of the flame retardant but also its production, use, and end-of-life fate.

    Table 4: Classes of Environmentally Benign Flame Retardant Alternatives

    Alternative ClassExamplesKey Characteristics
    Non-halogenated Organophosphorus Resorcinol bis(diphenyl phosphate) (RDP), Bisphenol A bis(diphenyl phosphate) (BDP) chemsec.orgGenerally lower persistence and bioaccumulation potential than halogenated counterparts.
    Inorganic Flame Retardants Aluminum hydroxide, Magnesium hydroxide, Ammonium (B1175870) polyphosphate mst.dkOften act by releasing water upon heating, cooling the material. Low toxicity.
    Nitrogen-based Melamine and its derivatives mst.dkWork by releasing inert gases that dilute flammable gases.
    Bio-based Derivatives of phytic acid, lignin, cellulose, starch, chitosan. researchgate.nettandfonline.comDerived from renewable resources, potentially biodegradable, lower carbon footprint. ornl.gov

    Harmonization of Research Methodologies and Data Reporting for International Comparison

    Assessing the global impact of persistent organic pollutants (POPs) like this compound is hampered by inconsistencies in analytical methods and data reporting. csb.gov.treuropa.eu Different laboratories may use varying techniques for sample extraction, clean-up, and analysis, leading to data that are not directly comparable. fao.orgresearchgate.netsemanticscholar.org This lack of harmonization makes it difficult to conduct global-scale risk assessments and to track the effectiveness of international regulations like the Stockholm Convention. nih.govpops.inteuropa.eu

    A critical future challenge is the development and adoption of standardized protocols for the monitoring of this compound and other emerging contaminants in environmental matrices. This includes the development of certified reference materials, participation in inter-laboratory comparison exercises, and the establishment of centralized databases for data sharing. fao.org Harmonization would not only improve the quality and comparability of environmental data but also facilitate a more coordinated and effective global response to the challenges posed by chemical pollutants.

    Q & A

    Basic Research Questions

    Q. What analytical methods are recommended for detecting Tris(4-chlorophenyl) phosphate in environmental matrices?

    • Methodology : Gas chromatography coupled with mass spectrometry (GC/MS) is widely used for detecting organophosphate esters (OPEs) in environmental samples. For example, methods validated for Tris(2-chloroethyl) phosphate (TCEP) involve extraction with dichloromethane, drying with anhydrous sodium sulfate, and concentration before analysis, achieving detection limits as low as 2 ng/L in water . Similar protocols can be adapted for this compound, with optimization for its unique chromatographic retention and fragmentation patterns. Method validation should include recovery tests and matrix spike experiments to account for interference from co-eluting contaminants.

    Q. What are the primary environmental sources and pathways of this compound contamination?

    • Sources : While direct evidence for this compound is limited, structurally similar compounds like Tris(4-chlorophenyl) methane and methanol have been detected in marine mammals, suggesting environmental persistence of chlorinated aromatic compounds . Potential sources include industrial effluents from flame-retardant production, leaching from plastic additives, or degradation of higher-molecular-weight polymers.
    • Pathways : Bioaccumulation in aquatic organisms and trophic transfer are critical pathways, as observed for other OPEs like TCEP in the Great Lakes basin . Sediment adsorption and atmospheric deposition may also contribute to long-range transport.

    Advanced Research Questions

    Q. How can researchers resolve discrepancies in reported ecotoxicological data for this compound across studies?

    • Contradiction Analysis : Variability in toxicity data may arise from differences in test species, exposure durations, or analytical methodologies. Systematic reviews, such as those outlined in the EPA's draft risk evaluation framework for TCEP, recommend:

    • Data Quality Evaluation : Assess studies based on clarity of experimental design, characterization of uncertainty, and adherence to OECD guidelines for ecotoxicity testing .
    • Meta-Analysis : Pool data using statistical tools to account for variability. For example, dose-response curves from in vivo studies on marine mammals (e.g., beluga whales) can be compared to in vitro models to identify interspecies sensitivities .

    Q. What in vitro models are suitable for studying the neurotoxic mechanisms of this compound?

    • Methodological Approach :

    • Cell Lines : SH-SY5Y neuroblastoma cells are commonly used to assess mitochondrial dysfunction and oxidative stress induced by OPEs. Exposure protocols should include dose ranges (e.g., 1–100 µM) and endpoints like ATP depletion and reactive oxygen species (ROS) generation.
    • Organotypic Models : Zebrafish larvae provide a vertebrate model for neurodevelopmental toxicity. Behavioral assays (e.g., locomotor activity inhibition) paired with acetylcholinesterase inhibition assays can elucidate mechanisms .
    • Data Integration : Cross-reference results with transcriptomic profiling (e.g., RNA-seq) to identify pathways like apoptosis or neurotransmitter disruption.

    Methodological Notes

    • Synthesis and Characterization : While direct data on this compound synthesis is scarce, protocols for Tris(4-chlorophenyl)phosphine suggest using Ullmann coupling or nucleophilic substitution with chlorophenyl groups and phosphoryl chloride, followed by purification via silica gel chromatography .
    • Safety and Handling : Follow guidelines for structurally similar phosphates, including the use of nitrile gloves, fume hoods, and waste neutralization protocols to mitigate risks of dermal or inhalation exposure .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.